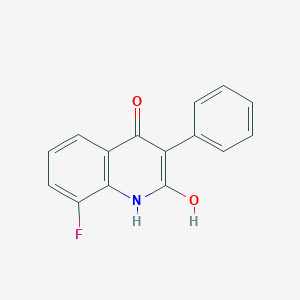

8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one

Vue d'ensemble

Description

8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one typically involves multi-step organic reactions One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one is CHFNO, with a molecular weight of approximately 255.24 g/mol. The compound features a quinoline skeleton substituted with a fluorine atom and a hydroxy group, enhancing its biological activity through improved binding affinity to biological targets.

Anticancer Activity

Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related quinoline compounds possess IC values indicating potent activity against non-small-cell lung cancer (H-460), colon cancer (HT-29), liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | H-460 | TBD | |

| Compound 8e | H-460 | 0.03 | |

| Compound 1 (control) | H-460 | 0.55 |

Antimicrobial and Antiviral Properties

Quinoline derivatives are also recognized for their antimicrobial and antiviral activities. The structural features of this compound suggest potential efficacy against various pathogens, including bacteria and viruses. Preliminary studies indicate that modifications in the quinoline structure can significantly influence their biological activity, making them promising candidates in drug discovery for infectious diseases .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a lead compound in the development of new antimicrobial or anticancer agents. The compound's unique chemical structure allows for further modifications to enhance its pharmacological properties, including bioavailability and target specificity.

Material Science Applications

Beyond medicinal uses, quinoline derivatives like this compound are explored in material science for developing dyes and pigments due to their chemical stability and reactivity. Their ability to undergo various chemical transformations makes them suitable for creating materials with specific optical properties .

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinoline derivatives in treating diseases:

Case Study: Anticancer Activity

A study evaluated the antiproliferative activity of various quinoline derivatives against multiple cancer cell lines using the MTT assay. The results indicated that modifications at specific positions on the quinoline ring could enhance anticancer potency significantly .

Case Study: Antiviral Activity

Research on similar compounds has demonstrated their effectiveness as inhibitors of HIV reverse transcriptase, showcasing their potential in developing antiviral therapies .

Mécanisme D'action

The mechanism of action of 8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the fluoro and hydroxy groups may enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug.

Hydroxychloroquine: Used in the treatment of autoimmune diseases.

Uniqueness

8-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one is unique due to the presence of the fluoro and hydroxy groups, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. These modifications may enhance its efficacy, selectivity, and pharmacokinetic properties.

Activité Biologique

8-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one is a member of the quinoline family, recognized for its diverse biological activities. Quinoline derivatives are extensively studied for their potential in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_15H_12FNO_2, with a molecular weight of approximately 255.24 g/mol. The compound features a quinoline skeleton substituted with a fluorine atom and a hydroxy group, which may enhance its biological activity by improving binding affinity to biological targets.

The biological activity of this compound is believed to involve interactions with various cellular targets, including enzymes and receptors. These interactions can lead to the inhibition or modulation of critical biological pathways. The presence of the fluoro and hydroxy groups is thought to significantly influence its pharmacological properties, enhancing both efficacy and selectivity compared to other quinoline derivatives.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies on structurally similar compounds have demonstrated their ability to induce apoptosis in cancer cells. A notable study involving 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives showed high potency against various cancer cell lines (IC50 < 1 μM) without affecting normal cells . The mechanism involved disruption of microtubule assembly and induction of cell cycle arrest.

Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial effects against various strains, although specific data on this compound is still emerging . The structural modifications in this compound could potentially enhance its spectrum of activity against resistant bacterial strains.

Antiviral Effects

The antiviral potential of quinoline derivatives has been documented extensively. For example, certain analogs have shown inhibitory activity against HIV-1 reverse transcriptase (RT), indicating that similar mechanisms might apply to this compound . The ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Quinoline | Basic structure | Antimalarial properties |

| Chloroquine | Well-known drug | Effective against malaria |

| Hydroxychloroquine | Autoimmune treatment | Anti-inflammatory effects |

| 8-Fluoroquinoline | Similar derivative | Potential antiviral activity |

The uniqueness of this compound lies in its specific combination of functional groups (fluoro and hydroxy), which can significantly enhance its biological activity compared to other quinoline derivatives.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of quinoline derivatives:

- Anticancer Studies : A study published in Cancer Research highlighted that certain quinolone derivatives induced apoptosis in cancer cells through multiple signaling pathways. Compounds were tested against the National Cancer Institute's human cancer cell line panel, revealing promising results for further development .

- Antimicrobial Research : Investigations into the antimicrobial properties of related compounds have shown efficacy against resistant bacterial strains, suggesting that modifications like those present in this compound could yield enhanced activity .

- Antiviral Activity : Research focused on HIV inhibitors has identified several quinolone derivatives with potent RT inhibitory activity. The structural similarities suggest that this compound may exhibit comparable effects .

Propriétés

IUPAC Name |

8-fluoro-4-hydroxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-8-4-7-10-13(11)17-15(19)12(14(10)18)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNAEEMCUNVPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=CC=C3)F)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715834 | |

| Record name | 8-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144603-10-1 | |

| Record name | 8-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.